molecular formula C11H13BrO3 B8229009 Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

Cat. No.: B8229009
M. Wt: 273.12 g/mol
InChI Key: UMQZAVTXBYEULT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate (C₁₁H₁₃BrO₃) is an aromatic ester featuring a bromine atom at the meta position and a hydroxyl group at the para position on the phenyl ring. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of silylated derivatives (e.g., tert-butyldimethylsilyl-protected analogs for C–N bond-forming reactions) . Its synthesis involves bromination of 4-hydroxyphenylpropanoate precursors under acidic conditions, followed by purification via extraction and drying .

Properties

IUPAC Name

ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7,13H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQZAVTXBYEULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is particularly useful in the development of complex molecules due to its functional groups that allow for further chemical modifications.

  • Synthesis of Pharmaceuticals : The compound can be used to create derivatives that exhibit biological activity, making it valuable in drug discovery processes.
  • Agrochemicals : Its derivatives may also be explored for use in agricultural applications, potentially leading to the development of new pesticides or herbicides.

Biology

In biological research, this compound is utilized in studying enzyme-catalyzed reactions and as a substrate in biochemical assays. Its properties allow researchers to investigate:

  • Enzyme Interactions : The compound can act as a substrate for various enzymes, helping to elucidate mechanisms of action and enzyme kinetics.
  • Biochemical Assays : It can be employed in assays designed to measure enzyme activity or other biochemical parameters.

Industry

In industrial settings, this compound is used for:

  • Production of Specialty Chemicals : It acts as a building block in synthesizing specialty chemicals used across various industries.
  • Polymers and Resins : The compound can be involved in the formulation of polymers and resins, enhancing material properties.

Esterification Reaction

A common method includes the esterification of 3-(3-bromo-4-hydroxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields the desired ethyl ester efficiently under controlled conditions.

Bromination Reaction

Another approach involves the bromination of ethyl 3-(4-hydroxyphenyl)propanoate using bromine in an organic solvent like dichloromethane. This method allows for selective introduction of bromine at the desired position on the aromatic ring.

Case Study 1: Neurotoxic Potential Assessment

Research has indicated that this compound can be tested for neurotoxic effects on neural enzymes such as acetylcholinesterase (AchE). In studies involving neural cultures or animal models, researchers observed changes in AchE activity levels after exposure to this compound, providing insights into its potential neurotoxic effects .

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing complex organic molecules like pyrazoline derivatives. These derivatives have shown significant biological activities, including anti-inflammatory properties .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
ChemistryIntermediate for pharmaceuticals and agrochemicalsUseful for creating complex molecules
BiologySubstrate for enzyme studiesHelps elucidate enzyme mechanisms
IndustryProduction of specialty chemicalsInvolved in polymer and resin formulation
NeurobiologyAssessment of neurotoxic potentialImpact on AchE activity observed

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate 3-Br, 4-OH C₁₁H₁₃BrO₃ 287.15 Intermediate in C–N bond formation
Mthis compound 3-Br, 4-OH (methyl ester) C₁₀H₁₁BrO₃ 273.10 Similar reactivity; lower ester stability
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate 3-Br, 4-OCH₃, β-OH C₁₂H₁₅BrO₄ 303.15 Enhanced lipophilicity; potential drug intermediate
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate 3-Br, 4-CH₃, β-OH C₁₂H₁₅BrO₃ 287.15 Reduced polarity; higher volatility
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate 4-NO₂, β-OH C₁₁H₁₃NO₅ 239.22 Strong electron-withdrawing effects; acidic β-OH
Ethyl 3-(methylthio)propanoate CH₃S- group C₆H₁₂O₂S 148.22 Pineapple aroma compound; low bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The hydroxyl group (4-OH) increases acidity and polarity compared to methoxy (4-OCH₃) or methyl (4-CH₃) substituents . Bromine (electron-withdrawing) enhances electrophilic substitution reactivity, whereas nitro groups (4-NO₂) further deactivate the ring .
  • Ester Group Influence : Methyl esters (e.g., C₁₀H₁₁BrO₃) exhibit lower steric hindrance but reduced hydrolytic stability compared to ethyl esters .
  • Biological Relevance: β-Hydroxy esters (e.g., C₁₂H₁₅BrO₄) are explored for antimicrobial activity, while simple esters like ethyl 3-(methylthio)propanoate are flavorants .

Biological Activity

Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 299.14 g/mol
  • Functional Groups : Bromine atom, hydroxyl group, and an ethyl ester.

The presence of the bromine atom and the hydroxyl group is significant for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can interact with enzymes through hydrogen bonding and halogen bonding due to the presence of the hydroxyl and bromine groups, respectively.
  • Receptor Modulation : It may modulate receptor activity by binding to specific sites, potentially influencing signaling pathways involved in various physiological responses .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the activation of caspases and the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In particular, it has been effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast and colon cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against S. aureus and E. coli

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound reduced cell viability in MCF-7 (breast cancer) cells by 60% at a concentration of 50 µM after 48 hours of treatment. This effect was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic markers .
  • Anti-inflammatory Research : Another investigation assessed the compound's effects on LPS-induced inflammation in RAW 264.7 macrophages. The results indicated a significant reduction in TNF-alpha production when treated with this compound at concentrations ranging from 10 to 100 µM .

Q & A

Basic: What are the recommended synthetic routes for Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate?

Methodological Answer:
The compound can be synthesized via halogenation of a phenolic precursor followed by esterification. For example:

  • Bromination : React 4-hydroxyphenylpropanoic acid derivatives with brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under controlled conditions) to introduce the bromo group at the 3-position.
  • Esterification : Treat the brominated intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the ethyl ester.
    Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography (petroleum ether/ethyl acetate gradients) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the bromine substitution pattern and ester functionality. HSQC or HMBC can resolve ambiguities in aromatic proton coupling .
  • GC-FID/MS : Analyze volatile derivatives (e.g., silylated samples) to confirm molecular weight and fragmentation patterns.
  • Elemental Analysis : Validate C, H, Br, and O content to confirm purity and stoichiometry .

Basic: How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the hydroxyl group or ester hydrolysis.
  • Light Sensitivity : Protect from UV light due to the bromine substituent’s potential for photodegradation. Use amber glassware.
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: What mechanistic insights exist for reductive stabilization of similar phenolic esters?

Methodological Answer:
Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) can stabilize phenolic intermediates during lignin depolymerization via reductive pathways:

  • Catalytic Hydrogenation : Reduces reactive quinone intermediates, preventing repolymerization.
  • Kinetic Control : Optimize H₂ pressure (1–5 atm) and temperature (50–80°C) to favor monomer retention over side reactions.
    Validation : Use GC-MS to track monomer yields and HSQC NMR to analyze structural changes in model polymers .

Advanced: How do substituents (bromo, hydroxyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine as a Leaving Group : Facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysts, K₂CO₃ base). Steric hindrance from the adjacent hydroxyl group may reduce reaction rates.
  • Hydroxyl Group Protection : Temporarily protect the hydroxyl group (e.g., as a silyl ether or acetate) to prevent catalyst poisoning. Deprotect post-coupling using TBAF or K₂CO₃/MeOH .

Advanced: How can computational modeling aid in predicting reaction pathways?

Methodological Answer:

  • DFT Calculations : Model transition states for bromination or esterification to predict regioselectivity and activation energies.
  • Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. ethanol) on reaction kinetics.
    Validation : Compare computed NMR chemical shifts with experimental data to refine models .

Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR Techniques : Use NOESY to distinguish between para- and meta-substituted isomers.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm peak assignments in complex spectra.
  • Benchmarking : Cross-reference with databases (e.g., NIST Chemistry WebBook) for validated spectral signatures .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Methodological Answer:

  • One-Pot Reactions : Combine bromination and esterification steps using phase-transfer catalysts (e.g., TBAB) to minimize intermediate isolation.
  • Flow Chemistry : Improve heat/mass transfer for exothermic bromination steps, reducing side-product formation.
    Case Study : A 48% overall yield was achieved for a dabigatran precursor using sequential CDI-mediated couplings and in situ reductions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate
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Ethyl 3-(3-bromo-4-hydroxyphenyl)propanoate

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